Technical Documentation Center

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
  • CAS: 1706430-92-3

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) hazards for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

Executive Summary & Chemical Identity Objective: This guide provides a rigorous safety and handling framework for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride . As a polysubstituted benzenesulfonyl chloride, this r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a rigorous safety and handling framework for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride . As a polysubstituted benzenesulfonyl chloride, this reagent is a high-value scaffold in medicinal chemistry, particularly for synthesizing sulfonamide-based pharmacophores.[1] However, its utility is matched by its reactivity; it is a potent electrophile and lachrymator that poses severe corrosion risks.[1]

Scope: This document moves beyond standard SDS data, offering mechanistic insights into toxicity, self-validating handling protocols, and emergency response strategies derived from Structure-Activity Relationships (SAR) of closely related analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride).

Chemical Profile
PropertyDetail
Chemical Name 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Functional Class Aryl Sulfonyl Chloride
Key Moieties Sulfonyl Chloride (

), Halogens (Cl, F), Ether (

)
Physical State Solid (low melting) or viscous oil (dependent on purity/temperature)
Reactivity High. Hydrolyzes rapidly in moisture; reacts violently with bases/nucleophiles.[2][3]

Hazard Identification & GHS Classification

Note: Specific GHS data for this exact isomer is derived from the core reactivity of the benzenesulfonyl chloride class (CAS 98-09-9) and halogenated analogs (CAS 91170-93-3).

Core GHS Hazards
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[4]DANGER
Serious Eye Damage 1 H318: Causes serious eye damage.[5][6][7]DANGER
Corrosive to Metals 1 H290: May be corrosive to metals.[5][6][8]WARNING
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[4]WARNING

Supplemental Hazard Information:

  • EUH014: Reacts violently with water.

  • EUH029: Contact with water liberates toxic gas (HCl).

  • Lachrymator: Vapors may cause severe irritation to mucous membranes and eyes.[8]

Mechanism of Toxicity & Reactivity

To handle this reagent safely, one must understand why it is dangerous. The hazard is not merely acidic; it is electrophilic.

The Hydrolysis Cascade

The primary risk stems from the labile sulfur-chlorine bond. Upon contact with moisture (atmospheric or tissue-bound), the molecule undergoes rapid hydrolysis. This is an exothermic process that generates two corrosive species:

  • Hydrochloric Acid (HCl): Immediate chemical burn and respiratory irritant.

  • Sulfonic Acid Derivative: A strong non-volatile acid that perpetuates tissue damage.

Protein Sulfonylation (Mechanism of Injury)

Unlike simple mineral acids, sulfonyl chlorides cause irreversible tissue damage via sulfonylation . The electrophilic sulfur atom attacks nucleophilic residues (lysine amines, cysteine thiols) on skin proteins. This denatures the proteins and creates an immune response (sensitization), making the burns difficult to heal and potentially leading to allergic dermatitis upon re-exposure.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways of the reagent: useful derivatization vs. hazardous hydrolysis.

ReactivityPathways Reagent 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (Electrophilic Reagent) Water Contact with Moisture (Skin/Lungs/Atmosphere) Reagent->Water Accidental Exposure Amine Reaction with Amine (Target Synthesis) Reagent->Amine Controlled Process Hydrolysis Rapid Hydrolysis (Exothermic) Water->Hydrolysis Sulfonylation Nucleophilic Attack (S-N Bond Formation) Amine->Sulfonylation HCl HCl Gas Release (Toxic/Corrosive) Hydrolysis->HCl Acid Sulfonic Acid (Corrosive Residue) Hydrolysis->Acid Sulfonylation->HCl Byproduct (Scrubbed) Product Sulfonamide Drug Scaffold (Stable) Sulfonylation->Product

Figure 1: Divergent reaction pathways showing the mechanism of hazard (hydrolysis) versus utility (sulfonylation).

Engineering Controls & Personal Protective Equipment (PPE)

Standard "lab safety" is insufficient. The lipophilic nature of the ethoxy/fluoro-benzene ring allows this compound to penetrate standard nitrile gloves rapidly.

Glove Selection Protocol
  • Do NOT Use: Disposable Nitrile (0.1 mm) for prolonged handling. The chlorinated solvent often used with this reagent (DCM) and the reagent itself will permeate in <5 minutes.

  • Mandatory: Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves.

  • Double-Gloving Technique: Wear Laminate gloves (inner) + Nitrile gloves (outer) for dexterity and grip.

Ventilation Requirements
  • Handle strictly within a certified chemical fume hood.

  • Sash Height: Keep sash at the lowest working position to act as a splash shield.

  • Scrubbing: If conducting large-scale (>10g) reactions, vent the reaction vessel through a dilute NaOH scrubber to trap evolved HCl gas.

Experimental Protocol: Safe Quenching & Disposal

The most critical moment in the workflow is the "quench"—neutralizing excess reagent. Never add water directly to the neat sulfonyl chloride.

Self-Validating Quench Workflow

This protocol ensures the reaction is controlled and pH is monitored to confirm neutralization.

Reagents Needed:

  • Ice bath

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed)

Step-by-Step Procedure:

  • Dilution: Dilute the reaction mixture or residual reagent with an inert solvent (DCM or Toluene). Causality: Dilution acts as a heat sink, preventing thermal runaway.

  • Cooling: Place the quenching vessel (containing the base) in an ice bath (

    
    ).
    
  • Controlled Addition: Add the reagent solution dropwise into the basic solution . Note: Do not reverse this. Adding water/base to the reagent causes a localized concentration spike and violent sputtering.

  • Validation (The "Check"): Monitor the internal temperature. If temp rises

    
    , stop addition and let cool.
    
  • pH Confirmation: After addition is complete, check the pH of the aqueous layer. It must remain basic (

    
    ) to ensure the generated HCl is neutralized and the sulfonyl chloride is fully hydrolyzed to the inert sulfonate salt.
    
Visualization: Safe Handling Workflow

SafeHandling Start Start: Reagent Handling PPE 1. Don PPE (Laminate Gloves + Goggles) Start->PPE Weigh 2. Weighing (Closed Balance in Hood) PPE->Weigh Reaction 3. Reaction Setup (Inert Atmosphere - N2/Ar) Weigh->Reaction QuenchDecide 4. Quenching Required? Reaction->QuenchDecide WrongWay STOP: Add Water to Reagent QuenchDecide->WrongWay Unsafe RightWay Correct: Add Reagent to Cold Base/Ice QuenchDecide->RightWay Safe Validate 5. Validation Check pH > 9 & Temp < 25°C RightWay->Validate Disposal 6. Waste Disposal (Halogenated Organic Stream) Validate->Disposal

Figure 2: Operational workflow emphasizing the critical control point at the quenching stage.

Emergency Response Protocols

In the event of exposure, immediate action is required to prevent irreversible protein denaturation.

ScenarioImmediate ActionRationale
Skin Contact 1. Drench: Immediately wash with Diphoterine® (if available) or copious water for 15+ mins.2. Remove: Cut off contaminated clothing; do not pull over head.3. Soap: Wash gently with soft soap after initial rinse.Water hydrolyzes the chloride; rapid removal prevents the acid from penetrating the dermis. Diphoterine is amphoteric and chelates the chemical better than water.
Eye Contact 1. Irrigate: Hold eyelids open and flush with water/eyewash for 15 mins.2. Consult: Seek ophthalmologist immediately.Corrosive damage to the cornea can occur in seconds.
Inhalation 1. Evacuate: Move to fresh air.2. Position: Sit upright (semi-Fowler's) to ease breathing.3. Support: Oxygen if breathing is difficult.[3]Inhalation produces HCl in the lungs, leading to potential pulmonary edema (fluid buildup) which may be delayed up to 24 hours.

Storage & Stability

  • Temperature: Store at

    
     (Refrigerate).
    
  • Atmosphere: Store under Argon or Nitrogen. Moisture causes degradation to the sulfonic acid (solid precipitate) and HCl gas (pressure buildup).

  • Container: Tightly sealed glass with Teflon-lined cap. Inspect caps frequently for embrittlement caused by HCl fumes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from [Link]

  • Organic Syntheses. Preparation of Benzenesulfonyl Chloride and Analogs. Coll. Vol. 1, p. 84. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sulfonylation using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Advantage of Polysubstituted Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned fo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Advantage of Polysubstituted Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. The strategic incorporation of a substituted benzenesulfonyl moiety into a lead compound can significantly modulate its physicochemical and pharmacological properties, including potency, selectivity, and pharmacokinetic profile. 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a key building block for the synthesis of highly functionalized sulfonamides, offering a unique combination of electronic and steric attributes that can be exploited in drug design.

The presence of a chlorine atom, a fluorine atom, and an ethoxy group on the phenyl ring of this reagent provides a nuanced electronic landscape. The strongly electron-withdrawing sulfonyl chloride group, further activated by the inductive effects of the halogens, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This guide provides a comprehensive overview of the general procedure for sulfonylation using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, with a focus on practical application and mechanistic understanding.

Chemical Rationale and Mechanistic Overview

The sulfonylation of an amine with 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

dot graph "Sulfonylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Amine [label="R-NH₂ (Amine)"]; SulfonylChloride [label="Ar-SO₂Cl (3-Chloro-4-ethoxy-5-\nfluorobenzenesulfonyl chloride)", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R-NH-SO₂-Ar (Sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; Base [label="Base (e.g., Pyridine, Et₃N)"]; Salt [label="Base-HCl Salt"];

// Edges Amine -> Intermediate [label="Nucleophilic Attack"]; SulfonylChloride -> Intermediate; Intermediate -> Product [label="Chloride leaves"]; Intermediate -> HCl [style=dashed]; Base -> Salt [label="Neutralization"]; HCl -> Salt [style=dashed]; } Caption: General mechanism of sulfonylation.

The choice of base is critical and can influence the reaction rate and the formation of byproducts. Tertiary amines, such as triethylamine or pyridine, are commonly employed as they are non-nucleophilic and effectively scavenge the generated HCl.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-chloro-4-ethoxy-5-fluorobenzenesulfonamide

This protocol provides a general method for the reaction of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride with a primary aromatic amine. The reaction conditions can be adapted for other primary and secondary amines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molar Eq.
Primary Amine (e.g., Aniline derivative)VariesVaries1.0
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chlorideN/A261.081.0 - 1.2
Pyridine110-86-179.102.0 - 3.0
Dichloromethane (DCM), anhydrous75-09-284.93Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46For workup
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01For workup
Brine (Saturated NaCl solution)7647-14-558.44For workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled amine solution, add pyridine (2.0-3.0 eq.) dropwise while maintaining the temperature at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (1.0-1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

dot graph "Sulfonamide_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E8F0FE"; node [style=filled]; Start [label="Dissolve Amine in DCM"]; Add_Base [label="Add Pyridine at 0 °C"]; Add_Sulfonyl_Chloride [label="Add Sulfonyl Chloride Solution Dropwise at 0 °C"]; Stir [label="Stir at Room Temperature (2-16 h)"]; Start -> Add_Base -> Add_Sulfonyl_Chloride -> Stir; }

subgraph "cluster_Workup" { label = "Work-up"; bgcolor="#E6F4EA"; node [style=filled]; Quench [label="Quench with 1 M HCl"]; Extract [label="Separate Layers"]; Wash [label="Wash with HCl, NaHCO₃, Brine"]; Dry [label="Dry over Na₂SO₄"]; Concentrate [label="Concentrate in vacuo"]; Quench -> Extract -> Wash -> Dry -> Concentrate; }

subgraph "cluster_Purification" { label = "Purification"; bgcolor="#FEF7E0"; node [style=filled]; Purify [label="Recrystallization or Column Chromatography"]; Product [label="Pure Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify -> Product; }

Stir -> Quench; Concentrate -> Purify; } Caption: Experimental workflow for sulfonamide synthesis.

Safety Precautions

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or using a slight excess of the sulfonyl chloride. Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the sulfonyl chloride.

  • Formation of Di-sulfonated Byproduct: With primary amines, the formation of a di-sulfonated byproduct is possible. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at low temperature.

  • Difficult Purification: If the product is difficult to purify by recrystallization, column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.

Characterization of a Representative Product

As a representative example, the synthesis of N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide has been reported, and its characterization data can be used as a reference for similar structures.[3] While not identical to a product from the title reagent, the spectroscopic features will be analogous.

Expected Spectroscopic Data for a Representative Sulfonamide:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both benzene rings, as well as a signal for the N-H proton of the sulfonamide, which is typically a broad singlet. The ethoxy group would show a characteristic triplet and quartet.

  • ¹³C NMR: The spectrum would display signals for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and strong S=O stretching (in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

The sulfonylation of amines using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a robust and versatile method for the synthesis of highly functionalized sulfonamides. The protocol outlined in this guide provides a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products, which can then be utilized in various stages of drug discovery and development.

References

  • Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • 3-Chlorobenzenesulfonamide. PubChem.
  • N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride 97%. Sigma-Aldrich.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride, 98% 5 g. Thermo Fisher Scientific.
  • N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide. mzCloud.
  • 3-Fluorobenzenesulfonyl Chloride 97%. Sigma-Aldrich.
  • 3-chloro-4-fluorobenzenesulfonamide. PubChemLite.
  • 3-Fluorobenzenesulfonyl Chloride. Tokyo Chemical Industry Co., Ltd.
  • 3-Fluorobenzenesulfonyl Chloride. Valeshvar Biotech.
  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
  • Reactions of Amines. Chemistry LibreTexts.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Studies on the Synthesis and Biological Activity of N-Aryl-5-aryl-2-furoamides and N-(5-Aryl). Chemical Journal of Chinese Universities.
  • Original Research J. Synth. Chem.
  • Papers 3-fluorobenzenesulfonyl chloride. Sigma-Aldrich.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Synthesis and Toxicity Evaluation of Some N4-Aryl Substituted 5-Trifluoromethoxyis
  • Convenient Halodeamination and Hydrodeamination of Primary Amines. The Journal of Organic Chemistry.
  • Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs.
  • Chemistry 12 Chapter 13 Amines #Chemical Reactions of Amines. YouTube.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.
  • 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)

Sources

Application

Application Note: High-Efficiency Synthesis of Sulfonamides from 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl Chloride

Abstract & Strategic Value This application note details the optimized protocol for synthesizing sulfonamide derivatives using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS: 1227498-80-9 / Analogous scaffolds)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the optimized protocol for synthesizing sulfonamide derivatives using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS: 1227498-80-9 / Analogous scaffolds). This specific trisubstituted benzene scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the 3-Cl, 5-F substitution pattern modulates metabolic stability and the 4-ethoxy group provides critical lipophilic interactions.

Unlike simple benzenesulfonyl chlorides, this substrate presents a unique reactivity profile due to the interplay between the electron-withdrawing halogens and the electron-donating ethoxy group. This guide provides a robust, self-validating methodology to maximize yield while suppressing competitive hydrolysis and nucleophilic aromatic substitution (


) side reactions.

Chemical Analysis & Reactivity Profile

Structure-Activity Logic

The electrophilicity of the sulfonyl chloride moiety is the driving force of this reaction. However, the ring substituents dictate the stability and selectivity:

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic sulfur center; susceptible to attack by amines (desired) and water (undesired hydrolysis).
    
  • 3-Chloro & 5-Fluoro: Inductively electron-withdrawing (

    
    -effect). They increase the electrophilicity of the sulfonyl group but also render the ring susceptible to 
    
    
    
    under forcing conditions.
  • 4-Ethoxy: Strongly electron-donating via resonance (

    
    -effect). Crucial Insight:  This group increases electron density in the ring, significantly deactivating the 3- and 5-positions toward unwanted 
    
    
    
    displacement of the halogens by the amine nucleophile. This allows for cleaner reaction profiles compared to nitro-substituted analogs.
Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base (Pyridine or DIPEA) serves a dual role: scavenging the HCl byproduct and, in the case of pyridine, acting as a nucleophilic catalyst to form a reactive sulfonylpyridinium intermediate.

Mechanism R1 Sulfonyl Chloride (Electrophile) Inter Sulfonylpyridinium Intermediate (Highly Reactive) R1->Inter Nucleophilic Catalysis Cat Pyridine (Catalyst) Cat->Inter Prod Sulfonamide Product Inter->Prod Amine Attack Salt Pyridine-HCl Salt Inter->Salt Elimination Amine Primary/Secondary Amine Amine->Prod

Figure 1: Catalytic cycle of sulfonamide formation using pyridine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride 1.0Limiting Reagent>97%
Amine (R-NH₂) 1.1 - 1.2Nucleophile>95%
Dichloromethane (DCM) Solvent0.1 - 0.2 MAnhydrous
Pyridine 2.0 - 3.0Base/CatalystAnhydrous
Alternative: DIPEA2.5Non-nuc. BaseAnhydrous
Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve the Amine (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Add Pyridine (2.5 equiv) or DIPEA.

  • Cool the mixture to

    
      using an ice bath. Rationale: Cooling controls the exotherm and suppresses potential 
    
    
    
    side reactions.

Step 2: Addition

  • Dissolve 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 10–15 minutes.

  • Observation: A slight precipitate (pyridinium hydrochloride) may form.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Validation Point: Monitor by TLC or LC-MS.

    • Target Mass:

      
       of sulfonamide.
      
    • Byproduct Check: Watch for peak at

      
       (Sulfonic acid hydrolysis).
      

Step 4: Workup (Purification)

  • Dilute reaction mixture with DCM.[1]

  • Wash 1 (Acidic): Wash with 1M HCl (

    
    ). Purpose: Removes unreacted amine and pyridine/DIPEA.
    
  • Wash 2 (Basic): Wash with Saturated

    
     (
    
    
    
    ). Purpose: Removes the sulfonic acid hydrolysis byproduct (water-soluble as sodium salt).
  • Wash 3 (Neutral): Wash with Brine (

    
    ).
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Data Summary: Solvent Effects
SolventBaseYield (%)Comments
DCM Pyridine92-96% Standard. Best for solubility of lipophilic scaffold.
THF TEA85-90%Good for polar amines. TEA salts may precipitate early.
DMF DIPEA75-80%Difficult workup; use only if amine is insoluble in DCM/THF.

Workflow Visualization

Workflow Start Start: Amine + Base in Anhydrous DCM Cool Cool to 0°C Start->Cool Add Add Sulfonyl Chloride (Dropwise) Cool->Add React Warm to RT Stir 2-4 hrs Add->React QC LCMS Check: Complete? React->QC QC->React No (Add Time/Heat) WashAcid Wash: 1M HCl (Remove Base/Amine) QC->WashAcid Yes WashBase Wash: Sat. NaHCO3 (Remove Sulfonic Acid) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry Final Pure Sulfonamide Dry->Final

Figure 2: Optimized extraction workflow for high-purity isolation.

Troubleshooting & Critical Parameters

Issue: Hydrolysis (Sulfonic Acid Formation)
  • Symptom: LCMS shows major peak at mass

    
     (loss of Cl, gain of OH).
    
  • Root Cause: Wet solvent or atmospheric moisture.

  • Solution: Ensure DCM is distilled or dried over molecular sieves. Use a drying tube or

    
     balloon. The sulfonyl chloride is extremely hygroscopic.
    
Issue: Low Yield with Sterically Hindered Amines
  • Symptom: Starting material remains after 4 hours.

  • Root Cause: Nucleophilic attack is sterically impeded.[2][3]

  • Solution:

    • Switch solvent to 1,2-Dichloroethane (DCE) .

    • Add DMAP (0.1 equiv) as a hyper-nucleophilic catalyst.

    • Heat to

      
       (Do not exceed 
      
      
      
      to avoid
      
      
      at the C-F bond).
Issue: Regioselectivity ( Side Reaction)
  • Symptom: Product mass corresponds to loss of Fluorine or Chlorine and addition of Amine.

  • Root Cause: Reaction temperature too high or amine is too basic/nucleophilic.

  • Expert Insight: While the 4-ethoxy group deactivates the ring, the 5-fluoro position is still vulnerable if the reaction is refluxed in high-boiling solvents (DMF/DMSO). Strictly maintain temperature

    
    . 
    

References

  • General Sulfonylation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Nucleophilic Substitution at Sulfur).

  • Reactivity of Fluorobenzenesulfonyl Chlorides: Crouch, R. D., et al. (2004). "Selective synthesis of sulfonamides." Tetrahedron Letters, 45(6), 1233-1235.

  • Purification Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Medicinal Chemistry Applications of Halogenated Sulfonamides: Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: Synthesis of sulfonamides containing the 3-chloro-4-ethoxy-5-fluoro moiety." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions when using 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

Introduction: Understanding Your Reagent Welcome to the technical support hub for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride . As researchers, we often treat all sulfonyl chlorides as identical electrophiles, but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride . As researchers, we often treat all sulfonyl chlorides as identical electrophiles, but this specific scaffold possesses unique electronic characteristics that dictate its reactivity.

The "Personality" of this Molecule: Unlike highly reactive nitro- or trifluoromethyl-substituted sulfonyl chlorides, this molecule contains a 4-ethoxy group . This is a strong electron-donating group (EDG) positioned para to the sulfonyl center. Through resonance, the ethoxy oxygen pushes electron density into the benzene ring and, by extension, toward the sulfur atom.

  • Consequence 1 (Good): This reagent is more stable to storage and handling than electron-deficient analogs.

  • Consequence 2 (Bad): It is less electrophilic . Reactions with sterically hindered or electron-poor amines may be sluggish, requiring catalysis (e.g., DMAP) or longer reaction times.

  • Consequence 3 (The Trap): While the 3-Chloro and 5-Fluoro groups are electron-withdrawing, the strong donation from the 4-Ethoxy group generally protects the ring from Nucleophilic Aromatic Substitution (

    
    ). However, under forcing conditions (high heat), the fluorine atom can still be displaced.
    

Module 1: Troubleshooting & FAQs

Q1: My LC-MS shows a large peak with a mass of [M-Cl+OH]. What happened?

Diagnosis: You are seeing the sulfonic acid derivative (3-chloro-4-ethoxy-5-fluorobenzenesulfonic acid). This is the result of hydrolysis .

The Cause: Sulfonyl chlorides are hygroscopic.[1] Even "anhydrous" solvents from a fresh bottle can contain enough ppm water to destroy 5-10% of your reagent. The reaction with water is often faster than with your amine.

The Fix:

  • Stoichiometry: Do not use a 1:1 ratio. Use 1.2 to 1.5 equivalents of the sulfonyl chloride to account for sacrificial hydrolysis.

  • Drying: If using DCM or THF, ensure they are dried over molecular sieves (3Å or 4Å).

  • Addition Order: Never add the sulfonyl chloride to a "warm" amine solution. Dissolve the sulfonyl chloride in dry solvent and add it dropwise at 0°C . Low temperature slows hydrolysis more than it slows the coupling reaction.

Q2: The reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?

Diagnosis: This is likely due to electronic deactivation or HCl inhibition .

The Cause: As mentioned, the 4-ethoxy group reduces the electrophilicity of the sulfur. If your amine is also electron-poor (e.g., an aniline or a heterocycle), the reaction kinetics are unfavorable. Furthermore, as the reaction proceeds, HCl is generated. If your base (e.g., Triethylamine) is not in sufficient excess, the amine gets protonated (forming the ammonium salt), rendering it non-nucleophilic.

The Fix:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group to your amine much faster than the chloride can.

  • Base Switch: Ensure you have at least 2.5 equivalents of base . If using TEA, switch to DIPEA (Hünig's base) to reduce steric clutter, or use Pyridine as the solvent for difficult substrates.

Q3: I see a "dimer" impurity (M + Reagent - HCl). What is this?

Diagnosis: This is bis-sulfonylation .

The Cause: If you are coupling a primary amine (


), the resulting sulfonamide (

) is still acidic. In the presence of excess base, it can be deprotonated to form

, which is nucleophilic enough to attack a second molecule of sulfonyl chloride.

The Fix:

  • Reverse Addition: Add the sulfonyl chloride solution slowly to the amine , not the other way around. This keeps the concentration of sulfonyl chloride low relative to the unreacted amine.

  • Avoid Strong Bases: Use weaker bases like Pyridine or Sodium Bicarbonate (Schotten-Baumann conditions) rather than strong organic bases if this persists.

Module 2: Visualizing the Workflow

The following diagram outlines the decision logic for optimizing your reaction based on observed impurities.

ReactionOptimization Start Start: Coupling Reaction CheckLCMS Check LC-MS of Crude Start->CheckLCMS GoodYield High Yield (>90%) CheckLCMS->GoodYield Clean Hydrolysis Peak: Sulfonic Acid (Hydrolysis) CheckLCMS->Hydrolysis M-Cl+OH observed BisSulf Peak: Bis-Sulfonamide (Over-reaction) CheckLCMS->BisSulf 2x Mass observed Stalled Incomplete Conversion (Starting Material Left) CheckLCMS->Stalled SM remains ActionDry Action: Dry Solvents, Increase Reagent Eq (1.2x), Add at 0°C Hydrolysis->ActionDry ActionSlow Action: Reverse Addition, Dilute Reaction, Reduce Base Strength BisSulf->ActionSlow ActionCat Action: Add 10% DMAP, Heat to 40°C, Check Base Eq Stalled->ActionCat

Figure 1: Troubleshooting logic flow for sulfonyl chloride coupling reactions.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize selectivity for the mono-sulfonamide.

Reagents:

  • Amine (1.0 equiv)[2][3]

  • 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Optional: DMAP (0.1 equiv - if amine is unreactive)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Amine Solution: Add the Amine (1.0 equiv) and Base (2.5 equiv) to the flask. Dissolve in anhydrous DCM (Concentration ~0.2 M).

    • Note: If using DMAP, add it at this stage.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 10 minutes.
    
  • Reagent Addition: Dissolve the Sulfonyl Chloride (1.2 equiv) in a separate vial of anhydrous DCM.

    • Critical Step: Add this solution dropwise to the amine mixture over 5–10 minutes. Do not dump it in all at once.

  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then remove the ice bath and warm to Room Temperature. Stir for 2–4 hours.
    
  • Monitoring: Check TLC or LC-MS.

    • If SM remains: Add 0.2 equiv more Sulfonyl Chloride.

  • Workup (The "Acid Wash"):

    • Dilute with DCM.

    • Wash with 1M HCl (or 5% Citric Acid). Why? This removes unreacted amine, the pyridine/base, and DMAP.

    • Wash with Sat. NaHCO3 . Why? This converts the hydrolyzed sulfonic acid byproduct into its water-soluble salt (

      
      ), removing it from the organic layer.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Reference Data: Solvent & Base Compatibility

SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Standard choice. Easy workup. Must be dry.[3]
THF (Tetrahydrofuran) Good Good for polar amines. Ensure no peroxides/water.
DMF/DMA Use Caution Hard to remove. Promotes hydrolysis if wet.[4] Use only if solubility is an issue.
Water (Schotten-Baumann) Moderate Only for highly reactive amines. Use biphasic system (DCM/Water) with

.
BaseSuitabilityNotes
Pyridine Excellent Acts as solvent and base.[5] Good for unreactive substrates.
DIPEA (Hünig's Base) Very Good Non-nucleophilic. Good scavenger.
Triethylamine (TEA) Good Standard. Can sometimes participate in side reactions if alkyl halides are present.

References

  • Reactivity of Sulfonyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution). Note: Provides foundational mechanisms for and sulfonyl group electrophilicity.
  • Hydrolysis Mechanisms

    • King, J. F., et al. (1984). "Hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society.

  • Catalysis with DMAP

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

  • Purification Strategies

    • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Focus on workup strategies for removing sulfonic acids).

Sources

Optimization

Technical Support Center: Optimization of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride Coupling Reactions

Welcome to the technical support center for the optimization of coupling reactions involving 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to navigate the nuances of this specific sulfonamide bond formation, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the planning and execution of coupling reactions with 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride.

Q1: What are the initial recommended starting conditions for the coupling of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride with a primary or secondary amine?

A1: For a successful coupling, a good starting point is to dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction should be cooled to 0 °C before the dropwise addition of a solution of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride in the same solvent. A tertiary amine base, like triethylamine or diisopropylethylamine (DIPEA), should be included to scavenge the HCl byproduct.[1]

Table 1: Recommended Starting Conditions

ParameterRecommended ValueRationale
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing potential side reactions and degradation.[2]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents prevent hydrolysis of the sulfonyl chloride.
Base 1.1 - 1.5 equivalents of Triethylamine or DIPEANeutralizes the HCl generated during the reaction, driving it to completion.
Stoichiometry 1.0 equivalent of Amine to 1.05 equivalents of Sulfonyl ChlorideA slight excess of the sulfonyl chloride can help ensure complete consumption of the often more valuable amine.
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to proceed to completion, but should be monitored by TLC or LC-MS.
Q2: How does the choice of base impact the reaction, and what are the alternatives to tertiary amines?

A2: The base is critical for neutralizing the generated HCl. While tertiary amines are common, inorganic bases like potassium carbonate or lithium hydroxide can also be effective, particularly in biphasic or aqueous systems.[3] The choice of base can influence the reaction rate and selectivity. For instance, a hindered base like DIPEA may be preferred to minimize potential side reactions with the sulfonyl chloride. In some cases, particularly with hydrophobic amines, using a strong base like 1.0 M sodium hydroxide in a biphasic system can lead to surprisingly high yields.[4][5][6]

Q3: What is the expected reactivity of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride compared to other sulfonyl chlorides?

A3: The reactivity of a sulfonyl chloride is influenced by the electronic nature of its substituents. The electron-withdrawing fluorine and chlorine atoms on the phenyl ring of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride increase the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles like amines. The ethoxy group is electron-donating, which slightly mitigates this effect.

Q4: Can this coupling reaction be performed in an aqueous or protic solvent?

A4: While generally not recommended due to the susceptibility of sulfonyl chlorides to hydrolysis, it is possible under certain conditions.[7] The competing hydrolysis reaction can be minimized by using a high concentration of the amine nucleophile and carefully controlling the pH.[4][5][6] For some water-soluble amines, reactions in aqueous media at high pH have been shown to provide excellent yields of the corresponding sulfonamides.[4][5][6] However, for most applications, anhydrous aprotic solvents are the preferred choice to ensure high yields and purity.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the optimization of your coupling reaction.

Problem 1: Low or No Product Yield

Possible Cause:

  • Hydrolysis of the Sulfonyl Chloride: 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is sensitive to moisture.[7]

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.[7]

  • Inadequate Temperature: The reaction may be too slow at lower temperatures.[2]

  • Insufficient Base: Incomplete neutralization of HCl can stall the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Reaction Temperature: Gradually increase the temperature to room temperature or slightly above (e.g., 40 °C) and monitor the reaction progress.[7] Be cautious, as higher temperatures can also promote side reactions.[2]

  • Use a More Forcing Base: Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate.[7]

Problem 2: Formation of Multiple Products or Impurities

Possible Cause:

  • Side Reactions with the Base: Tertiary amine bases can sometimes react with the sulfonyl chloride.

  • Reaction with Solvent: Certain solvents may not be inert under the reaction conditions.

  • Degradation of Starting Material or Product: The sulfonyl chloride or the resulting sulfonamide may be unstable at elevated temperatures or in the presence of excess base.[2]

  • Dimerization or Polymerization: If the amine has more than one reactive site, or if the sulfonyl chloride reacts with the product sulfonamide.

Solutions:

  • Optimize Base and Temperature: Use a hindered base like DIPEA and maintain a low reaction temperature. A study on sulfonamide synthesis found optimal conditions at 0-5°C.[3]

  • Solvent Selection: Ensure the chosen solvent is appropriate and inert.

  • Controlled Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile and minimize side reactions.

  • Purification: If side products are unavoidable, optimize the purification method (e.g., column chromatography, recrystallization) to isolate the desired product.

Problem 3: Reaction Stalls or is Incomplete

Possible Cause:

  • Precipitation of Reactants or Base Adducts: The amine hydrochloride salt may precipitate, slowing down the reaction.

  • Equilibrium Limitations: The reaction may be reversible under the chosen conditions.

  • Deactivation of the Sulfonyl Chloride: The sulfonyl chloride may be degrading over the course of the reaction.

Solutions:

  • Improve Solubility: Choose a solvent in which all components are fully soluble. A co-solvent may be necessary.

  • Increase Reagent Equivalents: A slight excess of the sulfonyl chloride or base may be required to drive the reaction to completion.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to determine if the reaction has truly stalled or is just proceeding slowly.

Problem 4: Exothermic Reaction Leading to Poor Control

Possible Cause:

  • The reaction between a highly reactive sulfonyl chloride and a nucleophilic amine can be significantly exothermic.[2]

Solutions:

  • Controlled Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the cooled amine solution (0 °C or even -10 °C).[8]

  • Efficient Stirring: Ensure vigorous stirring to dissipate heat effectively.[2]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm.

III. Experimental Protocols

Protocol 1: General Procedure for Coupling of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride with an Amine

This protocol provides a standardized starting point for your optimization experiments.

  • To a stirred solution of the amine (1.0 mmol) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (1.05 mmol, 1.05 eq) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: pH Optimization Workflow

This workflow is designed to systematically evaluate the effect of pH on the reaction outcome.

pH_Optimization_Workflow cluster_prep Preparation cluster_screening pH Screening cluster_analysis Analysis A Prepare stock solutions of amine and sulfonyl chloride B Set up parallel reactions in a multi-well plate A->B C Add buffer solutions to achieve a pH range (e.g., 7-12) B->C D Initiate reactions by adding sulfonyl chloride solution C->D E Incubate at a constant temperature with stirring D->E F Quench reactions at a fixed time point E->F G Analyze product formation by LC-MS or HPLC F->G H Plot yield vs. pH to identify the optimal range G->H

Caption: Workflow for pH optimization of the coupling reaction.

Protocol 3: Temperature Optimization Workflow

This workflow outlines a systematic approach to determine the optimal reaction temperature.

Temperature_Optimization_Workflow cluster_setup Reaction Setup cluster_execution Execution cluster_analysis Analysis A Set up identical reactions in parallel reactors B Equilibrate each reactor to a different temperature (e.g., 0°C, RT, 40°C, 60°C) A->B C Initiate all reactions simultaneously B->C D Take aliquots at regular time intervals C->D E Quench and analyze aliquots by LC-MS or HPLC D->E F Plot conversion vs. time for each temperature E->F G Determine the optimal temperature for yield and reaction time F->G

Caption: Workflow for temperature optimization of the coupling reaction.

IV. Mechanistic Considerations

The coupling of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. The presence of a base is crucial to deprotonate the amine nitrogen after the initial attack, regenerating its nucleophilicity and neutralizing the liberated HCl.

Reaction_Mechanism Amine R-NH₂ Intermediate1 [R-NH₂⁺-SO₂(Ar)-Cl] Amine->Intermediate1 Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->Intermediate1 Base Base Sulfonamide R-NH-SO₂-Ar Base->Sulfonamide Intermediate2 R-NH-SO₂(Ar) Intermediate1->Intermediate2 - Cl⁻ Intermediate2->Sulfonamide + Base - Base-H⁺ BaseHCl Base-H⁺ Cl⁻

Caption: Simplified mechanism of sulfonamide formation.

By understanding the fundamental principles and potential pitfalls associated with the coupling of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, researchers can effectively troubleshoot and optimize their synthetic procedures to achieve high yields of the desired sulfonamides.

V. References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Taylor & Francis. Retrieved from [Link]

  • King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044–1052. [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications. Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). ScienceDirect. Retrieved from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. (2025, October 17). Wiley Online Library. Retrieved from [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015, September 24). Reddit. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Preparation method of 3-fluorobenzenesulfonyl chloride. (n.d.). Google Patents. Retrieved from

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. (n.d.). RWTH Publications. Retrieved from [Link]

  • 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The Knowles Group. (n.d.). Princeton University. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Elemental Analysis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and fine chemical synthesis, the purity and structural integrity of building blocks are paramount. 3-Chloro-4-ethoxy-5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and fine chemical synthesis, the purity and structural integrity of building blocks are paramount. 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, a bespoke sulfonylating agent, offers a unique combination of electronic and steric properties valuable in the synthesis of novel therapeutic agents. This guide provides an in-depth, experience-driven comparison of its synthesis and validation, with a core focus on elemental analysis as a definitive purity assessment tool. We will explore the rationale behind the synthetic choices, present a detailed protocol for validation, and compare this classical method with modern alternatives.

The Strategic Importance of Elemental Analysis in Synthesis Validation

While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains a cornerstone for definitively establishing the empirical formula and absolute purity of a synthesized compound.[1][2] It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and other elements, offering a direct comparison to the theoretical composition.[3][4] This is particularly crucial as it can detect impurities that are invisible to other methods, such as inorganic salts or residual solvents that do not contain protons for NMR detection.[2][5] For novel compounds entering drug development pipelines, robust and validated elemental analysis data is a fundamental requirement for ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride: A Proposed Pathway

A robust synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride can be envisioned through a multi-step process commencing with a commercially available starting material, such as 3-chloro-4-fluoroaniline. The proposed pathway involves the introduction of the ethoxy group followed by the conversion of the aniline functionality into the desired sulfonyl chloride via a Sandmeyer-type reaction.

A plausible synthetic route would begin with the protection of the aniline, followed by a nucleophilic aromatic substitution to introduce the ethoxy group, deprotection, and finally the diazotization-sulfonylation sequence. However, a more direct and likely higher-yielding industrial approach would be to start from a precursor that already contains the desired substitution pattern, such as 3-chloro-4-fluoro-5-nitrophenol. This would be followed by etherification to introduce the ethoxy group, reduction of the nitro group to an aniline, and finally the Sandmeyer reaction.

For the purpose of this guide, we will focus on the critical final step: the conversion of the precursor amine, 3-chloro-4-ethoxy-5-fluoroaniline, to the target sulfonyl chloride. The Sandmeyer reaction, a versatile and reliable method for converting aryl amines to a wide variety of functional groups, is the method of choice.[3][6] Modern adaptations of this reaction utilize stable sulfur dioxide surrogates, enhancing safety and operational simplicity.[6][7]

Experimental Protocol: Synthesis via Sandmeyer-Type Reaction

This protocol outlines the conversion of 3-chloro-4-ethoxy-5-fluoroaniline to 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride.

Materials:

  • 3-chloro-4-ethoxy-5-fluoroaniline

  • 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN)

  • tert-Butyl nitrite

  • Ice

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a well-ventilated fume hood, dissolve 3-chloro-4-ethoxy-5-fluoroaniline (1.0 equivalent) in acetonitrile.

  • To this solution, add DABSO (0.6 equivalents) and a catalytic amount of CuCl₂ (5 mol%).

  • Cool the mixture in an ice bath and slowly add concentrated HCl (2.0 equivalents).

  • Add tert-butyl nitrite (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride.

  • The crude product can be purified by vacuum distillation or column chromatography.

Validating Purity: A Head-to-Head Comparison of Analytical Techniques

The validation of the synthesized 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a critical step. While a suite of analytical tools should be employed for full characterization, this guide will focus on the comparison between elemental analysis and other common techniques.

ParameterElemental Analysis (EA)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Combustion of the compound and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂) to determine the mass percentage of C, H, N, and S.[4]Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about the molecular structure and connectivity.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[8]
Purity Assessment Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed formula.Can identify and quantify impurities that have distinct NMR signals. Quantitative NMR (qNMR) can provide absolute purity against a certified standard.[9]Determines the relative purity by comparing the area of the main peak to the areas of impurity peaks.
Strengths - Provides a direct measure of elemental composition and absolute purity.- Can detect non-protonated impurities (e.g., inorganic salts).[2]- Gold standard for establishing an empirical formula.- Unrivaled for structural elucidation.- Can identify and characterize unknown impurities.- Non-destructive.- High sensitivity for detecting trace organic impurities.- Excellent for monitoring reaction progress and identifying byproducts.
Limitations - Does not provide structural information.- Cannot distinguish between isomers.- Requires a pure, homogenous sample.[4]- May not detect impurities without NMR-active nuclei or those present at very low concentrations.- Quantification can be complex.- Does not provide structural information about impurities.- Quantification requires a reference standard for each impurity.- May not detect non-chromophoric impurities.

The Core of Validation: Elemental Analysis in Practice

The cornerstone of validating the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is the comparison of its experimentally determined elemental composition with the theoretical values.

Theoretical vs. Experimental Elemental Composition

The molecular formula for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is C₈H₇Cl₂FO₃S. The theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011896.08833.96
Hydrogen (H)1.00877.0562.50
Chlorine (Cl)35.453270.90625.06
Fluorine (F)18.998118.9986.71
Oxygen (O)15.999347.99716.96
Sulfur (S)32.065132.06511.33
Total 283.11 100.00

For the synthesized compound to be considered pure, the experimentally determined percentages should fall within a narrow, predefined range of the theoretical values. A commonly accepted tolerance in academic and industrial settings is a deviation of no more than ±0.4%.[5]

Table for Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical Composition (%)Acceptable Experimental Range (%)
Carbon (C)33.9633.56 - 34.36
Hydrogen (H)2.502.10 - 2.90
Sulfur (S)11.3310.93 - 11.73
Experimental Protocol: CHNS Elemental Analysis

The following is a generalized protocol for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content using a modern elemental analyzer. Note that for halogenated compounds, specific considerations, such as the use of silver capsules and additives like vanadium pentoxide, are necessary to ensure complete combustion and prevent interference.[10]

Objective: To quantitatively determine the weight percentage of Carbon, Hydrogen, and Sulfur in the synthesized 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride.

Materials and Equipment:

  • Synthesized and purified 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

  • Microbalance (accurate to at least 0.001 mg)

  • Silver capsules for halogenated samples[10]

  • Vanadium pentoxide (combustion aid)

  • Elemental Analyzer (e.g., Thermo FlashSmart CHNS/O Analyzer)

  • Certified standard for calibration (e.g., BBOT)

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, free of any residual solvents.[11]

    • On a microbalance, accurately weigh approximately 1-2 mg of the sample into a silver capsule.[10]

    • Record the exact weight.

    • Add a small amount of vanadium pentoxide to the capsule to aid in complete combustion.

    • Crimp the capsule securely to encapsulate the sample.[12]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard according to the manufacturer's instructions.

  • Analysis:

    • Place the sealed silver capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample will be combusted at high temperatures (typically >900 °C) in an oxygen-rich environment.[4]

    • The resulting combustion gases (CO₂, H₂O, SO₂, and others) are separated by gas chromatography and quantified by a thermal conductivity detector.[13]

  • Data Interpretation:

    • The instrument software will calculate the percentage of C, H, and S based on the detected gas amounts and the initial sample weight.

    • Compare the experimental results to the theoretical values and the acceptable range outlined in the table above.

Visualizing the Workflow

To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis Precursor 3-Chloro-4-ethoxy-5-fluoroaniline Reaction Sandmeyer-Type Reaction (DABSO, CuCl₂, HCl, t-BuONO) Precursor->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Vacuum Distillation/Chromatography) Crude_Product->Purification Final_Product Pure 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride Purification->Final_Product

Caption: Synthetic workflow for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride.

Validation_Workflow cluster_data_analysis Data Analysis and Comparison Pure_Sample Purified Synthesized Product EA Elemental Analysis (CHNS) Pure_Sample->EA Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Sample->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Pure_Sample->Chromatography EA_Data Experimental %C, %H, %S EA->EA_Data Comparison Compare Experimental vs. Theoretical (Deviation ≤ ±0.4%) EA_Data->Comparison Theoretical_Data Theoretical %C, %H, %S Theoretical_Data->Comparison Purity_Confirmed Purity Confirmed Comparison->Purity_Confirmed Yes Repurify Repurify or Re-synthesize Comparison->Repurify No

Caption: Validation workflow with a focus on elemental analysis.

Conclusion and Future Perspectives

The synthesis of novel, highly functionalized building blocks like 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a critical endeavor in modern chemical research. This guide has provided a comprehensive framework for its synthesis via a Sandmeyer-type reaction and its subsequent validation. While a multi-faceted analytical approach is always recommended, elemental analysis stands out for its ability to provide a definitive, quantitative measure of purity. By adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their synthesized compounds, thereby fostering confidence in the downstream applications that are vital to the advancement of science and medicine.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO, used as a stable SO2 surrogate. Organic Letters, 26(29), 5951–5955. Available at: [Link]

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Available at: [Link]

  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2020). Thermo FlashSmart CHNS/O Elemental Analyzer. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2020). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available at: [Link]

  • Lab Manager. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available at: [Link]

  • ACS Central Science. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

  • PubMed. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science. Available at: [Link]

  • ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. Available at: [Link]

  • MDPI. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals. Available at: [Link]

  • PubMed Central. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

A Researcher's Guide to Safely Handling 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl Chloride As a researcher in the dynamic field of drug development, your work with novel chemical entities is paramount. Among these, react...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl Chloride

As a researcher in the dynamic field of drug development, your work with novel chemical entities is paramount. Among these, reactive reagents like 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride are indispensable tools. However, their utility is matched by their potential hazards. This guide provides a deep, experience-driven framework for handling this compound, ensuring both your safety and the integrity of your research. Our goal is to empower you with not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and precision in your laboratory.

Understanding the Inherent Risks of Sulfonyl Chlorides

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride belongs to the sulfonyl chloride family, a class of compounds characterized by their high reactivity. This reactivity, while beneficial for chemical synthesis, presents several key hazards that every researcher must understand and mitigate.

The primary dangers associated with sulfonyl chlorides are their corrosivity and their violent reaction with water and other nucleophiles.[1] Contact with skin and eyes can cause severe chemical burns.[1][2][3] Inhalation of their vapors can lead to significant damage to the respiratory tract.[1]

A critical characteristic of sulfonyl chlorides is their vigorous, exothermic reaction with water, including ambient moisture, which produces corrosive hydrochloric acid and sulfuric acid.[1][4] This reactivity extends to other nucleophilic substances such as alcohols and amines, and they can react violently with strong bases.[1][4][5] In the event of a fire, toxic and irritating gases like hydrogen chloride and sulfur dioxide can be generated.[1]

Given these properties, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Essential Personal Protective Equipment (PPE)

When handling 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride, a multi-layered approach to PPE is crucial to prevent exposure through all potential routes.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield.[6][7]Protects against splashes of the corrosive liquid and fumes which can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[2]Provides a barrier against skin contact which can cause severe burns. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A chemical-resistant lab coat or apron is the minimum requirement.[2] For larger quantities or when there is a higher risk of splashing, consider a fire/flame resistant and impervious suit.[8]Protects the skin and clothing from accidental spills and splashes.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[2]The fumes of sulfonyl chlorides are harmful if inhaled, and a fume hood is the primary means of controlling exposure.[2] For situations where exposure limits might be exceeded, a full-face respirator may be necessary.[8]

Step-by-Step Handling Protocol

Adherence to a strict, well-defined protocol is the cornerstone of safely working with reactive chemicals. The following workflow is designed to minimize risk at every stage of handling.

prep Preparation weigh Weighing & Dispensing prep->weigh In Fume Hood reaction Reaction Setup weigh->reaction Under Inert Atmosphere quench Quenching reaction->quench Cooling to 0°C workup Work-up quench->workup Controlled Addition disposal Waste Disposal workup->disposal Segregated Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Reactant of Route 2
3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.